molecular formula C28H25FN4O3S B2796441 N-cyclopropyl-4-((2-((2-((4-fluorobenzyl)amino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)benzamide CAS No. 1115360-39-8

N-cyclopropyl-4-((2-((2-((4-fluorobenzyl)amino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)benzamide

Cat. No.: B2796441
CAS No.: 1115360-39-8
M. Wt: 516.59
InChI Key: KQTMAGOWZGFYGZ-UHFFFAOYSA-N
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Description

N-cyclopropyl-4-((2-((2-((4-fluorobenzyl)amino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)benzamide is a useful research compound. Its molecular formula is C28H25FN4O3S and its molecular weight is 516.59. The purity is usually 95%.
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Biological Activity

N-cyclopropyl-4-((2-((2-((4-fluorobenzyl)amino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)benzamide, with the CAS number 1115360-39-8, is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological activity, and relevant case studies, aiming to provide a comprehensive overview of its pharmacological properties.

Structural Information

  • Molecular Formula : C28H25FN4O3S
  • Molecular Weight : 516.6 g/mol

Physical Properties

PropertyValue
DensityN/A
Boiling PointN/A
Melting PointN/A
Flash PointN/A

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of compounds related to quinazoline derivatives. For instance, derivatives similar to N-cyclopropyl-4-benzamide exhibited significant activity against various bacterial strains, including Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds ranged from 20 µM to 70 µM against pathogens such as Staphylococcus aureus and Escherichia coli .

The proposed mechanism of action for this class of compounds includes:

  • Inhibition of DNA Synthesis : Compounds can form reactive intermediates that disrupt DNA replication.
  • Cell Membrane Disruption : Certain derivatives can integrate into bacterial membranes, leading to increased permeability and cell lysis.

Case Studies

  • Study on Antimicrobial Efficacy :
    A study published in 2020 investigated the antimicrobial efficacy of various quinazoline derivatives, including those structurally related to N-cyclopropyl-4-benzamide. The results indicated that compounds with similar structural motifs demonstrated potent activity against multi-drug resistant strains of S. aureus and E. coli, with IC50 values significantly lower than traditional antibiotics like ceftriaxone .
  • In Vivo Efficacy :
    Another research effort focused on the in vivo efficacy of these compounds in animal models infected with resistant bacterial strains. The administration of N-cyclopropyl-4-benzamide showed a reduction in bacterial load and improved survival rates compared to controls .

Toxicity and Safety Profile

While the antibacterial properties are promising, it is crucial to assess the toxicity profile of N-cyclopropyl-4-benzamide. Preliminary toxicity studies indicate a moderate safety margin; however, further investigations are warranted to fully elucidate the compound's safety in clinical settings.

Properties

IUPAC Name

N-cyclopropyl-4-[[2-[2-[(4-fluorophenyl)methylamino]-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H25FN4O3S/c29-21-11-7-18(8-12-21)15-30-25(34)17-37-28-32-24-4-2-1-3-23(24)27(36)33(28)16-19-5-9-20(10-6-19)26(35)31-22-13-14-22/h1-12,22H,13-17H2,(H,30,34)(H,31,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQTMAGOWZGFYGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C2=CC=C(C=C2)CN3C(=O)C4=CC=CC=C4N=C3SCC(=O)NCC5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H25FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

516.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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